Ammonium permanganate
Description
Structure
2D Structure
Properties
CAS No. |
13446-10-1 |
|---|---|
Molecular Formula |
NH4MnO4 H4MnNO4 |
Molecular Weight |
136.974 g/mol |
IUPAC Name |
azanium;permanganate |
InChI |
InChI=1S/Mn.H3N.4O/h;1H3;;;;/q;;;;;-1/p+1 |
InChI Key |
PASCZIGWJWZUOV-UHFFFAOYSA-O |
SMILES |
[NH4+].[O-][Mn](=O)(=O)=O |
Canonical SMILES |
[NH4+].[O-][Mn](=O)(=O)=O |
Other CAS No. |
13446-10-1 |
physical_description |
Ammonium permanganate appears as a crystal or powder with a rich violet-brown or dark purple metallic sheen. Toxic by ingestion or inhalation of dust. |
Origin of Product |
United States |
Synthesis and Preparation Methodologies
Historical Synthetic Routes and Their Evolution
The first documented synthesis of ammonium (B1175870) permanganate (B83412) was achieved by Eilhard Mitscherlich in 1824. wikipedia.org His method involved the reaction of silver permanganate (AgMnO₄) with an equimolar amount of ammonium chloride (NH₄Cl). wikipedia.org The reaction proceeds via a double displacement (metathesis) reaction in an aqueous solution.
Reaction: AgMnO₄ + NH₄Cl → NH₄MnO₄ + AgCl(s)
In this process, the insoluble silver chloride precipitates out of the solution, leaving aqueous ammonium permanganate. The final product was then isolated by filtering the silver chloride and carefully evaporating the water. wikipedia.org
Over time, this route evolved to utilize more accessible and cost-effective starting materials. A significant adaptation was the substitution of silver permanganate with potassium permanganate (KMnO₄), a common and inexpensive laboratory reagent. wikipedia.org This modification made the synthesis more practical, although it introduced challenges related to the separation of the desired product from the potassium chloride (KCl) byproduct, which has some solubility in water. youtube.com
Modern Preparative Techniques for High Purity this compound
Modern synthesis of this compound focuses on achieving high purity, which is crucial given the compound's instability. The primary methods involve precipitation and metathesis reactions, with careful control over reaction conditions to promote crystallization and minimize decomposition.
This technique relies on the differential solubility of the reactants and products. This compound is sparingly soluble in cold water, a property that is exploited to isolate it from the reaction mixture. youtube.com When a concentrated solution of a soluble metal permanganate is mixed with a solution of an ammonium salt, this compound precipitates upon cooling. youtube.com
For instance, reacting barium permanganate (Ba(MnO₄)₂) with ammonium sulfate (B86663) ((NH₄)₂SO₄) yields this compound and a precipitate of barium sulfate. sciencemadness.org
Reaction: Ba(MnO₄)₂ + (NH₄)₂SO₄ → 2NH₄MnO₄ + BaSO₄(s)
The highly insoluble barium sulfate is easily removed by filtration, simplifying the isolation of the this compound.
Metathesis, or double displacement, remains the cornerstone of this compound synthesis. The reaction between potassium permanganate and an ammonium salt is a widely cited example. wikipedia.org To drive the reaction toward the desired product, a significant excess of the ammonium salt, such as ammonium nitrate (B79036) or ammonium chloride, is often used. sciencemadness.orgsciencemadness.org
The reaction between potassium permanganate and ammonium chloride produces this compound and potassium chloride. youtube.com Because potassium chloride is soluble in water, the separation relies on cooling the solution to crystallize the less soluble this compound. youtube.comyoutube.com
Table 1: Common Metathesis Reactions for this compound Synthesis
| Metal Permanganate | Ammonium Salt | Reaction Equation | Byproduct |
| Silver Permanganate (AgMnO₄) | Ammonium Chloride (NH₄Cl) | AgMnO₄ + NH₄Cl → NH₄MnO₄ + AgCl | Silver Chloride (AgCl) |
| Potassium Permanganate (KMnO₄) | Ammonium Chloride (NH₄Cl) | KMnO₄ + NH₄Cl → NH₄MnO₄ + KCl | Potassium Chloride (KCl) |
| Barium Permanganate (Ba(MnO₄)₂) | Ammonium Sulfate ((NH₄)₂SO₄) | Ba(MnO₄)₂ + (NH₄)₂SO₄ → 2NH₄MnO₄ + BaSO₄ | Barium Sulfate (BaSO₄) |
| Sodium Permanganate (NaMnO₄) | Ammonium Chlorate (NH₄ClO₃) | NaMnO₄ + NH₄ClO₃ → NH₄MnO₄ + NaClO₃ | Sodium Chlorate (NaClO₃) |
The successful isolation of pure this compound is highly dependent on the meticulous control of reaction conditions.
Temperature: The synthesis must be conducted at low temperatures. While initial dissolution of reactants like potassium permanganate may require heating, the reaction mixture must be chilled significantly (to 10°C or lower) to induce the precipitation of this compound crystals. sciencemadness.orgsciencemadness.org This is critical because the compound decomposes at temperatures above 60°C. wikipedia.orgsciencemadness.org
Concentration: Using concentrated solutions of the reactants and an excess of the ammonium salt helps to maximize the yield by shifting the chemical equilibrium towards the formation of this compound. sciencemadness.org However, care must be taken to use the minimum amount of water necessary to dissolve the reactants to facilitate precipitation upon cooling. youtube.com
Filtration and Drying: Rapid filtration, often using a vacuum, is essential to separate the crystals from the solution before significant decomposition can occur. youtube.com The isolated crystals must be dried carefully at room temperature or in a vacuum, away from heat sources, to remove residual water without initiating decomposition. youtube.comprepchem.com Evaporating the water under a vacuum is a preferred method for concentrating the solution before crystallization to avoid thermal decomposition. sciencemadness.org
Challenges and Innovations in this compound Synthesis
The primary challenge in synthesizing this compound is its inherent thermodynamic instability. The compound contains a reducing cation (ammonium, NH₄⁺) and a strong oxidizing anion (permanganate, MnO₄⁻), making it prone to auto-redox reactions. wikipedia.org This intramolecular instability means the compound can decompose slowly even at room temperature and may do so explosively when subjected to heat, friction, or shock. wikipedia.orgsciencemadness.org
A significant challenge during synthesis is preventing the oxidation of the ammonia (B1221849) ligand by the permanganate anion. researchgate.net This is particularly problematic in neutral or acidic conditions. researchgate.netresearchgate.net The compound's tendency to decompose in solution presents another hurdle, requiring rapid crystallization and isolation. sciencemadness.orgyoutube.com A sample stored for just three months was found to be only 96% pure. wikipedia.org
Innovations in this field are primarily focused on procedural refinements that enhance safety and purity rather than discovering entirely new synthetic pathways. These include:
Low-Temperature Protocols: The development of synthesis methods that are conducted entirely at or below room temperature to minimize the rate of decomposition.
Vacuum Techniques: The use of vacuum filtration and evaporation is an innovation designed to remove solvents at low temperatures, thereby preventing the thermal degradation that would occur with heating. sciencemadness.org
Controlled Precipitation: Fine-tuning reactant concentrations and cooling rates allows for better control over crystal size and purity, reducing the inclusion of byproducts within the crystal lattice.
Due to its hazardous nature, this compound is not sold commercially and must be prepared in situ for any application, making the mastery of these synthetic challenges crucial for its use. sciencemadness.org
Crystallographic and Structural Investigations
Determination of Crystal System and Space Group (Orthorhombic)
Ammonium (B1175870) permanganate (B83412) crystallizes in an orthorhombic system. This crystal system is characterized by three unequal axes that are all perpendicular to each other. X-ray and vibrational spectroscopic studies have been employed to determine and compare the crystal structures of ammonium permanganate and the related compound, ammonium perchlorate. The determination of its crystal structure is fundamental to understanding the arrangement of its constituent ions in the solid-state lattice.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Data not available in provided sources |
Detailed Analysis of Ionic and Molecular Architecture
The solid-state structure of this compound is defined by the specific geometries of its constituent ammonium and permanganate ions and their arrangement within the crystal lattice.
The permanganate anion (MnO₄⁻) features a central manganese atom covalently bonded to four oxygen atoms. This arrangement results in a tetrahedral geometry. In this configuration, the four oxygen atoms are positioned at the vertices of a tetrahedron around the central manganese atom, minimizing electron-electron repulsion. Due to resonance, all four Mn-O bonds are equivalent, leading to a single characteristic bond length. The bond angles between adjacent oxygen atoms (O-Mn-O) are approximately 109.5°, consistent with an ideal tetrahedral shape.
| Parameter | Value |
|---|---|
| Molecular Geometry | Tetrahedral |
| Average Mn-O Bond Length | ~1.61 pm |
| Average O-Mn-O Bond Angle | ~109.5° |
Hydrogen Bonding Interactions within the Solid State
Weak hydrogen bonds are a crucial feature of the this compound crystal structure, playing a significant role in its properties.
In the solid state, weak hydrogen bonds exist between the hydrogen atoms of the ammonium cation (the donor) and the oxygen atoms of the permanganate anion (the acceptor). These interactions are characterized as N-H···O hydrogen bonds. Spectroscopic data confirm the presence of these bonds, which are noted to be slightly stronger than the analogous hydrogen bonds found in ammonium perchlorate. The formation of these bonds can lead to a weakening of the N-H bonds, which can be observed through techniques like infrared (IR) spectroscopy.
| Interaction | Donor | Acceptor | Typical N···O Distance |
|---|---|---|---|
| N-H···O | Ammonium (NH₄⁺) | Permanganate (MnO₄⁻) | ~2.900 Å |
Note: Specific distance for NH₄MnO₄ was not available; a typical value for N-H···O bonds in similar crystal structures is provided for context.
The hydrogen bonds in this compound are critical in influencing its solid-state reactivity. These interactions serve as active centers for redox processes by bringing the reducing ammonium cation and the oxidizing permanganate anion into close proximity within the crystal lattice. This arrangement facilitates a quasi-intramolecular redox reaction, which is a key factor in the thermal decomposition of the compound. The explosive nature of this compound is a direct consequence of this solid-state reaction between the intimately mixed oxidizer and reducer, a proximity enforced by the crystal structure and hydrogen bonding.
Polymorphism Studies under Varied Conditions (e.g., Temperature, Pressure)
Investigations into the polymorphic behavior of this compound (NH₄MnO₄) under varying conditions of temperature and pressure are limited in the available scientific literature. Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science, as different polymorphs can exhibit distinct physical and chemical properties. However, extensive studies to induce and characterize different polymorphic forms of this compound have not been widely reported.
The primary crystal structure of this compound has been determined to be orthorhombic. A crystallographic study conducted at 243 K (-30 °C) established that this compound crystallizes in the Pnma space group. iucr.org This structure is isotypic with that of potassium permanganate (KMnO₄), indicating a similar arrangement of ions in the crystal lattice. iucr.orgwikipedia.org The ammonium ions within this structure are reported to be orientationally disordered. iucr.org
Further research, including temperature-dependent neutron diffraction experiments, has been conducted to explore the possibility of phase transitions at low temperatures. These studies, however, found no evidence of polymorphism in this compound at temperatures as low as 2 K (-271 °C). researchgate.net This suggests that the orthorhombic phase is stable over a broad temperature range, at least down to cryogenic conditions.
There is a notable absence of published research on the effects of high pressure on the crystal structure of this compound. Such studies would be essential to fully map out its phase diagram and determine if pressure-induced polymorphic transitions occur.
The known crystallographic data for the orthorhombic phase of this compound is summarized in the table below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 9.410(8) |
| b (Å) | 5.773(5) |
| c (Å) | 7.610(7) |
| Cell Volume (ų) | 413.4(1) |
| Z (formula units/cell) | 4 |
| Temperature of Measurement | 243 K |
| Reference | iucr.org |
Thermal and Mechanochemical Decomposition Pathways
Kinetics and Mechanistic Elucidation of Decomposition Processes
The study of the kinetics and mechanisms of ammonium (B1175870) permanganate (B83412) decomposition is crucial for understanding its stability and reactivity. The process is influenced by temperature, the physical state of the material, and the presence of reaction products.
The rate of thermal decomposition of ammonium permanganate is highly dependent on temperature. The process begins slowly at room temperature and accelerates significantly with increased heat. Studies using thermogravimetry-mass spectrometry (TG-MS) show that the decomposition starts below 70°C and becomes very rapid around 85°C. The application of a controlled heating rate, or thermal program, is a standard method for investigating the kinetics of solid-state reactions. For similar energetic materials like ammonium perchlorate, increasing the heating rate in thermal analysis (such as DSC) typically shifts the decomposition peaks to higher temperatures, a common characteristic of kinetically controlled processes. While specific kinetic parameters for this compound under various thermal programs are not extensively detailed in the available literature, the general principle remains that higher heating rates provide less time for the reaction to occur at lower temperatures, thus pushing the peak reaction rate to a higher temperature.
The decomposition of many solid energetic materials is characterized by an S-shaped reaction curve, which includes an initial slow-rate period known as an induction period, followed by an acceleratory phase. This acceleration is often due to autocatalysis, where a product of the reaction acts as a catalyst for the decomposition. In permanganate systems, the solid product manganese dioxide (MnO₂) is a known catalyst for the decomposition reaction. The reaction involving permanganate and amino acids, for example, is autocatalyzed by the formation of colloidal manganese dioxide. This suggests that as this compound decomposes to form manganese dioxide, the MnO₂ product likely accelerates the subsequent decomposition of the remaining reactant. This autocatalytic behavior is a key feature of the decomposition mechanism, where the reaction rate increases over time before the reactant is consumed.
The solid-state nature of this compound plays a critical role in its decomposition. The process is not merely a collection of individual molecular decompositions but is heavily influenced by the collective structure of the crystal lattice. Hydrogen bonds between the hydrogen atoms of the ammonium cation and the oxygen atoms of the permanganate anion are considered active centers for the redox processes that initiate decomposition.
Crystal defects, such as dislocations, significantly influence the reaction. These defects can cause stresses in the crystal lattice, which act as active centers for decomposition. Interestingly, the effect can be complex; while the formation of dislocations during decomposition can create stress and active centers, prolonged storage of the salt, which increases the number of dislocations, has been observed to decrease the initial decomposition rate. This is because extensive interruption of the crystal lattice can eventually lead to a cessation of the role of these stress centers. The oxidation of adsorbed ammonia (B1221849) on the surface of manganese oxides, formed during the decomposition, also plays an important role, particularly in the formation of nitrogen oxides.
Identification of Gaseous Decomposition Products
Thermogravimetry coupled with mass spectrometry (TG-MS) has been instrumental in identifying the gaseous products evolved during the thermal decomposition of this compound. The decomposition yields a mixture of nitrogen- and oxygen-containing gases, as well as water vapor.
The primary gaseous products from the decomposition of this compound include nitrogen (N₂), oxygen (O₂), and water (H₂O). The evolution of these gases occurs in distinct, though often overlapping, temperature ranges.
Water (H₂O): Water evolution is detected in two main stages. The first occurs between 70-130°C, and a second, more significant release happens between 130-170°C.
Nitrogen (N₂): Similar to water, nitrogen gas evolution also shows a two-stage profile, with releases in the 70-130°C and 130-180°C ranges.
Oxygen (O₂): The release of molecular oxygen is primarily observed in the lower temperature range of 70-115°C.
The main decomposition step can be represented by the reaction: 2NH₄MnO₄ → 2MnO₂ + N₂ + 4H₂O.
| Gaseous Product | Chemical Formula | Temperature Range of Evolution (°C) |
|---|---|---|
| Water Vapor | H₂O | 70-130 and 130-170 |
| Nitrogen | N₂ | 70-130 and 130-180 |
| Oxygen | O₂ | 70-115 |
In addition to the primary gases, various oxides of nitrogen are also formed. These include nitric oxide (NO), nitrogen dioxide (NO₂), and nitrous oxide (N₂O).
Nitrous Oxide (N₂O): N₂O is detected across a broad temperature range, with peaks corresponding to the two main decomposition stages at 70-130°C and 130-180°C.
Nitric Oxide (NO): The formation of NO is observed at higher temperatures, typically in the range of 145-180°C.
Nitrogen Dioxide (NO₂): While not explicitly quantified in the same TG-MS study, the strong smell of nitrogen oxides reported during the slow decomposition of stored samples suggests its formation.
The formation of these oxides is complex. One proposed pathway involves the formation of ammonium nitrate (B79036) (NH₄NO₃) as a temporary intermediate, which then decomposes to N₂O and water. Another significant pathway is the oxidation of adsorbed ammonia on the surface of the manganese oxides formed during the decomposition. The catalytic effect of manganese oxides is well-defined in ammonia oxidation processes and plays a crucial role in the formation of nitrogen oxides at relatively low temperatures. The specific oxide formed (N₂O vs. NO) is temperature-dependent.
| Nitrogen Oxide | Chemical Formula | Temperature Range of Evolution (°C) |
|---|---|---|
| Nitrous Oxide | N₂O | 70-130 and 130-180 |
| Nitric Oxide | NO | 145-180 |
| Nitrogen Dioxide | NO₂ | Detected by smell during slow decomposition |
Characterization of Solid-Phase Decomposition Residues
The solid remnants of this compound decomposition are primarily composed of various manganese oxides. The specific composition and morphology of these residues provide insights into the decomposition mechanism.
Identification of Manganese Oxides (e.g., MnO, MnO₂, α-Mn₂O₃)
2 NH₄MnO₄ → 2 MnO₂ + N₂ + 4 H₂O wikipedia.org
Beyond the well-documented formation of MnO₂, the decomposition can also yield other manganese oxides. The process involves the reduction of the permanganate ion, where manganese is in a +7 oxidation state, to lower oxidation states. The formation of amorphous manganese oxide (MnOx) compounds has also been reported as part of the decomposition products. researchgate.net The specific manganese oxides formed can vary depending on the decomposition conditions. For instance, in related permanganate decompositions, different phases of manganese dioxide, such as amorphous and crystalline (cryptomelane) forms, have been identified. acs.org
Evolution of Solid-State Morphology during Decomposition
The physical form of this compound and its solid residues changes significantly during decomposition. Initially, this compound exists as needle-like crystals. youtube.com The decomposition process is analogous in some respects to that of other ammonium salts like ammonium perchlorate, where the decomposition is observed to initiate on the particle surface, leading to the formation of a porous structure. chalcogen.ro While specific studies on the morphological evolution of decomposing this compound are not extensively detailed in the provided search results, the general principle of surface-initiated decomposition and subsequent porosity development is a relevant consideration.
Energetic Aspects of Decomposition: Reaction Enthalpy and Ignition Characteristics
This compound is recognized for its energetic properties, being sensitive to various external stimuli.
This compound is highly sensitive to ignition and can decompose explosively. Key ignition characteristics include:
Temperature: It can explode at temperatures above 60 °C (140 °F). wikipedia.orgacs.org
Physical Stimuli: The compound is sensitive to heat, shock, and friction, any of which can initiate detonation. wikipedia.orgacs.org
| Ignition Stimulus | Condition |
| Temperature | > 60 °C (140 °F) |
| Mechanical | Shock, Friction |
Influence of External Stimuli and Additives on Decomposition
The stability and decomposition of this compound can be influenced by external factors, notably electromagnetic radiation.
Effects of UV Irradiation
Ultraviolet (UV) irradiation can play a significant role in the decomposition of permanganates. The activation of the permanganate ion by UV light, particularly at 254 nm, can lead to the formation of highly reactive species, including hydroxyl radicals (HO•) and Mn(V) peroxide. acs.org These species are potent oxidants that can enhance the degradation of various chemical compounds.
The photodissociation of the permanganate ion (MnO₄⁻) has been shown to produce the manganese dioxide anion (MnO₂⁻) in an excited triplet state. rsc.org While much of the research on the effects of UV irradiation on permanganate is conducted in aqueous solutions, the fundamental photochemical processes are relevant to understanding the potential for UV-induced decomposition of solid this compound. Studies on the related compound, ammonium perchlorate, have also indicated that UV irradiation can induce photochemical reactions. acs.org
Impact of Sonication
Sonication, the application of ultrasound energy, introduces unique mechanochemical effects on the decomposition of chemical compounds. In aqueous solutions, ultrasound irradiation generates cavitation bubbles. The collapse of these bubbles creates localized hotspots with extremely high temperatures (2000–5000 K) and pressures (500–10,000 atm), leading to pyrolytic reactions. researchgate.net For this compound, this process can initiate or accelerate decomposition through several mechanisms.
The primary mechanism for the decomposition of ammonia-containing compounds under sonication is pyrolysis within these cavitation bubbles. researchgate.net Ammonia molecules undergo thermal cleavage into nitrogen and hydrogen. researchgate.net In the context of this compound, the intense localized energy from cavitation can overcome the activation energy for decomposition, breaking the ionic bond between the ammonium (NH₄⁺) cation and the permanganate (MnO₄⁻) anion.
Furthermore, sonication can facilitate the formation of manganese dioxide (MnO₂) nanoparticles. nih.gov Studies on potassium permanganate have shown that sonication provides a rapid and efficient method for producing stable, mono-dispersed MnO₂ nanoparticles. nih.gov This process is significantly faster than traditional auto-reduction methods. nih.gov The high-energy environment created by sonication can enhance the rate of the redox reaction between the reducing ammonium cation and the oxidizing permanganate anion, leading to the formation of MnO₂. wikipedia.orgsciencemadness.org
The effects of sonication on the decomposition process can be summarized in the following table:
| Parameter | Effect of Sonication | Mechanism |
| Decomposition Rate | Accelerated | Localized high temperature and pressure from cavitation bubble collapse lowers the activation energy. |
| Reaction Initiation | Can initiate decomposition at lower bulk temperatures | Pyrolytic cleavage of chemical bonds. |
| Product Formation | Promotes formation of stable MnO₂ nanoparticles | Enhances redox reaction and controls particle size and dispersion. nih.gov |
It is important to note that while direct studies on the sonication of solid this compound are limited, the principles derived from the sonochemical treatment of related compounds like potassium permanganate and aqueous ammonia provide a strong basis for understanding its potential impact. researchgate.netnih.gov
Role of Inorganic Additives (e.g., Metal Oxides)
The thermal decomposition of permanganates can be significantly influenced by the presence of inorganic additives, particularly metal oxides. These additives often act as catalysts, altering the decomposition temperature and reaction kinetics. Research on potassium permanganate (KMnO₄) has shown that metal oxides such as iron(III) oxide (Fe₂O₃) and chromium(III) oxide (Cr₂O₃) lower the decomposition temperature. capes.gov.br
This catalytic effect is attributed to mechanisms involving electron transfer and oxygen-abstraction models. capes.gov.br Metal oxides can provide active sites on their surfaces that facilitate the breakdown of the permanganate anion. For this compound, the introduction of metal oxides would likely have a similar catalytic effect, promoting the redox reaction between the ammonium and permanganate ions at a lower temperature.
The proposed role of metal oxides in the decomposition process includes:
Lowering Activation Energy: The surface of the metal oxide can interact with the permanganate ion, weakening the Mn-O bonds and lowering the energy required for decomposition.
Facilitating Electron Transfer: The additive can act as a mediator in the electron transfer from the ammonium cation to the permanganate anion.
The interaction between manganese oxides and other ions is a complex process involving adsorption and redox reactions. nih.gov The surface of manganese dioxide, a primary product of this compound decomposition, can itself have a catalytic effect on the further breakdown of the parent compound. researchgate.net The oxidation of adsorbed ammonia can occur on the surface of manganese oxide through superoxide (B77818) active centers. researchgate.net
Decomposition in Inert Media (e.g., Inert Oils)
Performing the decomposition of this compound in an inert medium, such as an inert oil like Nujol, significantly alters the reaction's behavior. The primary function of the inert medium is to act as a heat sink, efficiently dissipating the heat generated during the exothermic decomposition. This moderation helps to control the reaction rate and prevent the rapid, often explosive, decomposition that can occur with the dry solid. wikipedia.orgsciencemadness.org
Studies on the kinetics of this compound decomposition under oil have been conducted to safely analyze its thermal behavior. researchgate.net The inert oil limits the propagation of heat, allowing for a more controlled, slower decomposition process that can be studied kinetically. Dry this compound can detonate from heat, shock, or friction at temperatures above 60 °C, whereas in an inert medium, the process can be managed more predictably. wikipedia.orgsciencemadness.org
The decomposition in an inert medium still yields the primary products of manganese dioxide, nitrogen, and water. wikipedia.org However, the physical characteristics of the products, such as the particle size of the MnO₂, may differ from those produced during a rapid, gas-phase decomposition.
The following table summarizes the key decomposition products identified through thermogravimetry-mass spectrometry (TG-MS) analysis of this compound, which are expected to form during decomposition in an inert medium as well. researchgate.net
| m/z | Probable Source Ion/Molecule |
| 16 | NH₂⁺, O⁺ |
| 17 | NH₃⁺, OH⁺ |
| 18 | H₂O |
| 28 | N₂ |
| 30 | NO⁺ |
| 32 | O₂ |
| 44 | N₂O |
Table based on data from TG-MS studies of this compound decomposition. researchgate.net
Spectroscopic Characterization and Vibrational Dynamics
Infrared (IR) Spectroscopy Investigations
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. For a vibration to be IR active, it must induce a change in the molecule's dipole moment.
The infrared spectrum of ammonium (B1175870) permanganate (B83412) is characterized by the distinct vibrational modes of its two polyatomic ions: the tetrahedral ammonium cation and the tetrahedral permanganate anion.
Permanganate Ion (MnO₄⁻): The permanganate ion, belonging to the Td point group in its free state, has four fundamental vibrational modes: ν₁(A₁), ν₂(E), ν₃(F₂), and ν₄(F₂). According to the selection rules for Td symmetry, only the triply degenerate F₂ modes (ν₃ and ν₄) are infrared active. The ν₁ (symmetric stretch) and ν₂ (symmetric bend) modes are IR inactive. However, in a solid crystal lattice, the symmetry of the ion is often lowered due to site-specific interactions, which can cause these forbidden modes to appear in the spectrum, often with weak intensity. The ν₃ (asymmetric stretching) and ν₄ (asymmetric bending) modes are typically strong and are the most prominent features of the permanganate ion in an IR spectrum.
Ammonium Ion (NH₄⁺): Similarly to the permanganate ion, the ammonium cation also possesses Td symmetry with four fundamental modes of vibration. The asymmetric stretching (ν₃) and bending (ν₄) modes are infrared active and appear as strong absorptions in the mid-IR region. The symmetric stretching (ν₁) and bending (ν₂) modes are typically IR inactive but can sometimes be observed due to crystal field effects. The N-H stretching vibrations are found at higher frequencies, while the bending modes appear at lower frequencies.
The following table summarizes the typical IR vibrational frequencies observed for ammonium and permanganate ions in various crystalline environments, which are expected to be representative for ammonium permanganate.
| Ion | Vibrational Mode | Symmetry | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|---|---|
| NH₄⁺ | ν₁ | A₁ | ~2954 - 3040 | Symmetric N-H Stretch |
| ν₂ | E | ~1680 - 1694 | Symmetric N-H Bend | |
| ν₃ | F₂ | ~3190 - 3242 | Asymmetric N-H Stretch | |
| ν₄ | F₂ | ~1400 - 1432 | Asymmetric N-H Bend | |
| MnO₄⁻ | ν₁ | A₁ | ~840 - 845 | Symmetric Mn-O Stretch |
| ν₂ | E | ~355 | Symmetric Mn-O Bend | |
| ν₃ | F₂ | ~900 - 915 | Asymmetric Mn-O Stretch | |
| ν₄ | F₂ | ~395 - 400 | Asymmetric Mn-O Bend |
Note: Data compiled from studies on various ammonium and permanganate-containing salts. mdpi.comresearchgate.net The appearance of formally IR-inactive modes (ν₁ and ν₂ for both ions) is due to symmetry reduction in the solid state.
Conducting IR spectroscopy at low temperatures, such as that of liquid nitrogen (~77 K), is a valuable technique for refining the understanding of a compound's vibrational dynamics. researchgate.net Cooling the sample reduces thermal motion (Brownian motion) and, as a result, sharpens the absorption bands in the spectrum. This sharpening can resolve overlapping peaks that appear as broad, unresolved features at room temperature. researchgate.net
For compounds like this compound, low-temperature IR studies can reveal the splitting of degenerate vibrational modes. For instance, the triply degenerate ν₃ and ν₄ modes of the MnO₄⁻ and NH₄⁺ ions may split into two or three distinct components at cryogenic temperatures. This splitting is a direct consequence of the reduction of the ion's symmetry from the ideal Td group to a lower symmetry site within the crystal lattice (e.g., C₃v, C₂v, or Cₛ). researchgate.net The number of observed bands for a given mode can thus provide direct evidence for the local symmetry environment of the ion in the crystal.
The two most common methods for analyzing solid samples via IR spectroscopy are the potassium bromide (KBr) pellet technique and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS).
In the KBr pellet method , a small amount of the sample is finely ground with anhydrous KBr powder and pressed under high pressure to form a transparent pellet, through which the IR beam is transmitted. you-iggy.com This method can sometimes induce changes in the sample due to the high pressure applied or potential ion exchange with the KBr matrix, especially for ionic compounds. webqc.org
In DRIFTS , the solid sample is typically ground and mixed with a non-absorbing matrix like KBr, but it is not pressed into a pellet. The IR beam is focused onto the surface of the powdered mixture, and the diffusely scattered light is collected and analyzed. you-iggy.com This technique is often considered gentler and is more sensitive to the surface of the sample. you-iggy.com
Comparing spectra from both methods can be informative. In studies on analogous complex permanganate salts, inconsistencies have been noted between spectra taken in diffuse reflectance mode and those taken using a salt matrix (like AgCl, which is similar to KBr). researchgate.net These differences can manifest as shifts in band positions, changes in relative peak intensities, and variations in peak widths. Such discrepancies can arise from physical effects, such as particle size and packing in DRIFTS, or chemical interactions and pressure-induced changes in the KBr pellet method. For a reactive and sensitive compound like this compound, DRIFTS would likely be the preferred method to minimize physical or chemical alteration during sample preparation.
Raman Spectroscopy Studies
Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It relies on the change in the polarizability of a molecule's electron cloud during a vibration.
In contrast to IR spectroscopy, vibrational modes that cause a significant change in the polarizability of a molecule are strongly Raman active. For tetrahedral ions like NH₄⁺ and MnO₄⁻, the symmetric stretching mode (ν₁) is typically the most intense band in the Raman spectrum, while it is forbidden in the IR spectrum.
Permanganate Ion (MnO₄⁻): The symmetric "breathing" mode (ν₁) of the permanganate ion gives rise to a very strong and sharp peak in the Raman spectrum, typically located around 842 cm⁻¹. This band is often used as a characteristic fingerprint for the permanganate ion.
Ammonium Ion (NH₄⁺): Similarly, the symmetric N-H stretch (ν₁) of the ammonium ion produces a strong Raman signal, often observed in the region of 2954-3040 cm⁻¹. mdpi.com The other modes (ν₂, ν₃, and ν₄) are also Raman active and appear with varying intensities.
The following table presents the typical Raman active vibrational modes for the ammonium and permanganate ions.
| Ion | Vibrational Mode | Symmetry | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|---|---|
| NH₄⁺ | ν₁ | A₁ | ~2954 - 3040 | Symmetric N-H Stretch |
| ν₂ | E | ~1680 | Symmetric N-H Bend | |
| ν₃ | F₂ | ~3194 | Asymmetric N-H Stretch | |
| ν₄ | F₂ | ~1453 | Asymmetric N-H Bend | |
| MnO₄⁻ | ν₁ | A₁ | ~842 | Symmetric Mn-O Stretch |
| ν₂ | E | ~355 | Symmetric Mn-O Bend | |
| ν₃ | F₂ | ~909 | Asymmetric Mn-O Stretch | |
| ν₄ | F₂ | ~398 | Asymmetric Mn-O Bend |
Note: Data compiled from studies on various ammonium and permanganate-containing salts. mdpi.comresearchgate.net The symmetric stretching modes (ν₁) are typically the most intense in the Raman spectrum for each ion.
Raman spectroscopy is an excellent tool for examining the distortion of the permanganate ion in a crystal lattice. In its ideal tetrahedral (Td) symmetry, the triply degenerate modes (ν₃ and ν₄) should appear as single, sharp peaks. However, if the ion occupies a site of lower symmetry in the crystal, this degeneracy is lifted, leading to the splitting of these bands into multiple components. researchgate.net
For example, the splitting of the asymmetric stretching mode (ν₃) into two or three distinct peaks is clear evidence that the MnO₄⁻ tetrahedron is distorted. researchgate.net This distortion can be caused by several factors, including:
Anisotropic Crystal Fields: The electrostatic field created by the surrounding ions in the crystal is not uniform, placing unequal forces on the Mn-O bonds.
Hydrogen Bonding: In this compound, hydrogen bonds between the hydrogen atoms of the NH₄⁺ cation and the oxygen atoms of the MnO₄⁻ anion can lead to a slight elongation of the involved Mn-O bonds and a distortion of the O-Mn-O angles.
Jahn-Teller Distortion: While more common in other manganese oxidation states, lattice effects can induce similar geometric distortions.
The observation of multiple components for the ν₃ and ν₄ bands, along with the appearance of the normally IR-only active modes in the Raman spectrum (or vice-versa), provides strong evidence for a reduction in the effective symmetry of the permanganate ion within the solid-state structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution and Solid States
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure and stability of this compound. This method measures the absorption of UV or visible light by a substance, providing insights into its electronic transitions. For the permanganate ion (MnO₄⁻), these transitions are responsible for its intense purple color.
In the solid state, UV-Vis analysis can be performed using diffuse reflectance techniques, where light scattered from a powdered sample is measured. thermofisher.com This allows for the characterization of the material without dissolving it, preserving its solid-state interactions. In solution, UV-Vis spectroscopy is commonly used to determine the concentration of permanganate and to monitor its reactions and stability over time. thermofisher.com The permanganate ion exhibits characteristic absorption bands in the visible region of the electromagnetic spectrum, which are sensitive to its chemical environment. scispace.comlibretexts.org
Electronic Transitions and Solution Stability Monitoring
The vibrant color of permanganate solutions is due to ligand-to-metal charge transfer (LMCT) electronic transitions. scispace.com Unlike many colored transition metal complexes where color arises from d-d electronic transitions, the manganese in the permanganate ion is in a +7 oxidation state with a d⁰ electronic configuration, precluding such transitions. scispace.com Instead, an electron from a p-orbital of an oxygen ligand is promoted to an empty d-orbital of the central manganese atom upon absorption of light.
UV-Vis spectroscopy is an effective tool for monitoring the stability of permanganate solutions. The self-oxidation and dissociation of quaternary ammonium permanganates have been studied in various organic solvents using this method. nih.gov By scanning the absorption spectrum over time, the decrease in the characteristic permanganate absorbance peaks can be tracked, allowing for the determination of decomposition kinetics. nih.gov The stability and absorption characteristics are influenced by solvent polarity and ion-pairing properties between the quaternary ammonium cation and the permanganate anion. nih.gov
A typical UV-Vis spectrum for aqueous potassium permanganate shows two primary absorption maxima. scispace.com The most prominent peak, responsible for the deep purple color, appears in the green-yellow region of the spectrum, typically around 525-530 nm. scispace.comlibretexts.org A second, significant absorption peak is observed in the UV region, around 310 nm. scispace.com The intensity of these peaks is directly proportional to the concentration of the permanganate ion, a relationship described by the Beer-Lambert law. This principle is fundamental to quantitatively measuring permanganate concentration in water samples. reddit.com
| Approximate Wavelength (λmax) | Region | Associated Transition | Observed Color |
|---|---|---|---|
| ~530 nm | Visible (Green-Yellow) | Ligand-to-Metal Charge Transfer (LMCT) | Deep Purple/Violet |
| ~310 nm | Ultraviolet | Ligand-to-Metal Charge Transfer (LMCT) | N/A (Colorless) |
UV Activation of Permanganate
The permanganate ion can be activated by ultraviolet (UV) irradiation, transforming it into a more potent oxidizing agent. acs.orgresearchgate.net This process, known as a UV-based advanced oxidation process (AOP), enhances the degradation of recalcitrant organic pollutants in water that are resistant to permanganate alone. acs.orgnih.gov
When permanganate solutions are irradiated with UV light, typically at a wavelength of 254 nm, the permanganate ion absorbs the energy, leading to its photolysis. acs.orgresearchgate.net This photoactivation generates highly reactive intermediates, including hydroxyl radicals (HO•) and reactive manganese species (RMnS), such as Mn(V). acs.orgresearchgate.netnih.gov The formation of these species significantly accelerates the oxidation of target compounds.
The mechanism involves the formation of an excited state of the permanganate ion, which can then lead to the generation of Mn(V) peroxide species. acs.orgresearchgate.net These intermediates are more reactive oxidizing agents than the parent Mn(VII) permanganate. acs.org The quantum yield for the production of hydroxyl radicals during this process has been measured, confirming it as a key pathway for the enhanced oxidation. acs.orgresearchgate.net The UV/permanganate system relies on the dual action of both hydroxyl radicals and these reactive manganese species to effectively break down micropollutants. acs.orgresearchgate.net
| Reactive Species | Abbreviation | Role in Oxidation |
|---|---|---|
| Hydroxyl Radical | HO• | Highly reactive, non-selective oxidant. |
| Manganese(V) Species (e.g., Mn(V) peroxide) | Mn(V), RMnS | More reactive than Mn(VII); contributes to degradation of specific pollutants. |
| Superoxide (B77818) Radical | O₂•⁻ | Acts as a precursor to hydroxyl radicals. nih.goviwaponline.com |
Electron Paramagnetic Resonance (EPR) Studies of Reactive Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study materials with unpaired electrons. wikipedia.orglibretexts.org This makes it an indispensable tool for identifying and characterizing the transient, reactive intermediates generated during chemical reactions, such as the photolysis of this compound. wikipedia.org The technique is analogous to Nuclear Magnetic Resonance (NMR) but probes the spins of electrons rather than atomic nuclei. wikipedia.org
In the context of permanganate chemistry, EPR is used to provide direct evidence for the formation of paramagnetic species, which include free radicals and certain transition metal ions. nih.govyoutube.com When permanganate is activated, such as by UV light, it generates short-lived radical intermediates. nih.gov EPR spectroscopy can detect these species, allowing researchers to elucidate the reaction mechanisms. nih.gov
Studies combining UV activation of permanganate with EPR have directly confirmed the formation of hydroxyl radicals (HO•) and superoxide radicals (O₂•⁻). nih.goviwaponline.com By using "spin trapping" agents like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), the highly reactive and short-lived radicals can be converted into more stable radical adducts, which are then detectable by the EPR spectrometer. nih.gov The resulting EPR spectrum provides a characteristic fingerprint, including a specific splitting pattern and hyperfine coupling constants, which allows for the unambiguous identification of the original radical species. nih.gov
EPR has also been instrumental in studying other reactive manganese species (RMnS) that may be paramagnetic. While Mn(VII) (d⁰) and Mn(II) (d⁵, high-spin) are the most stable oxidation states, intermediate states like Mn(III), Mn(IV), Mn(V), and Mn(VI) can be generated in permanganate reactions. researchgate.net EPR spectroscopy is particularly useful for studying metal complexes and can provide information on the geometry and electronic structure of these paramagnetic intermediates, offering crucial insights into the oxidation pathways in permanganate-based systems. wikipedia.orgtaylorfrancis.com
| Intermediate Species | Detection Method | Significance |
|---|---|---|
| Hydroxyl Radical (HO•) | EPR with spin trapping (e.g., DMPO) | Directly confirms the generation of this highly reactive oxidant in UV/permanganate systems. nih.goviwaponline.com |
| Superoxide Radical (O₂•⁻) | EPR with spin trapping | Identified as a precursor to hydroxyl radical formation during photolysis. nih.goviwaponline.com |
| Reactive Manganese Species (RMnS) | EPR Spectroscopy | Characterizes paramagnetic manganese intermediates (e.g., Mn(III), Mn(V)) involved in oxidation pathways. researchgate.net |
Redox Chemistry and Reaction Mechanisms
General Principles of Permanganate (B83412) Ion Oxidation Mechanisms
The permanganate ion, MnO₄⁻, is a potent oxidizing agent due to the high +7 oxidation state of the manganese atom. patsnap.comwikipedia.org Its reactivity and the resulting products are highly dependent on the reaction conditions, particularly the pH of the solution. patsnap.comwikipedia.org
In acidic solutions, permanganate is a very strong oxidizing agent, and it is typically reduced to the pale pink manganese(II) ion (Mn²⁺). patsnap.comwikipedia.org Under neutral conditions, the reduction product is usually the brown, insoluble manganese dioxide (MnO₂), where manganese is in the +4 oxidation state. patsnap.comwikipedia.org In strongly alkaline media, permanganate can be reduced to the green manganate (B1198562) ion (MnO₄²⁻), with manganese in the +6 state. nitrkl.ac.in
The mechanisms of permanganate oxidations can be complex, involving various intermediate manganese oxidation states such as Mn(VI), Mn(V), and Mn(III). nitrkl.ac.in The reaction can proceed through different pathways, including one-electron or two-electron transfer steps, largely influenced by the nature of the substrate. nitrkl.ac.in For instance, the oxidation of alkenes is well-known to proceed via a cyclic manganate(V) intermediate. wikipedia.orgnitrkl.ac.in
Oxidation of Organic Substrates by Ammonium (B1175870) Permanganate
Ammonium permanganate serves as a versatile oxidizing agent for various organic compounds, capable of oxidizing functional groups such as alkenes, alcohols, and aldehydes. patsnap.comwikipedia.org However, its practical application in organic synthesis is limited due to its inherent instability.
Kinetic studies of permanganate oxidations provide valuable insights into the reaction mechanisms. The rate of these reactions is influenced by several factors, including the concentrations of the reactants, temperature, and pH. sciencepublishinggroup.comaustinpublishinggroup.com
Typically, the oxidation of organic substrates by permanganate exhibits a first-order dependence on the concentration of both the permanganate ion and the organic substrate. nitrkl.ac.in However, the rate can also be influenced by the concentration of H⁺ or OH⁻ ions, indicating acid or base catalysis in certain reactions. sciencepublishinggroup.com For example, the oxidation of some amino acids has shown a fractional-order dependence on the concentration of the substrate and the hydroxide (B78521) ion in alkaline media. austinpublishinggroup.com
Table 1: General Kinetic Observations in Permanganate Oxidations
| Substrate Type | Typical Reaction Conditions | Observed Kinetics |
| Alkenes | Neutral/Alkaline | First order in [MnO₄⁻] and [Alkene] nitrkl.ac.in |
| Alcohols | Acidic/Alkaline | Often complex, can be acid or base catalyzed sciencepublishinggroup.com |
| Amino Acids | Alkaline | First order in [MnO₄⁻], fractional order in [Amino Acid] and [OH⁻] austinpublishinggroup.com |
This table provides a generalized summary, and specific reaction kinetics can vary.
Permanganate oxidations can demonstrate both regioselectivity and stereoselectivity, particularly in reactions with unsaturated organic molecules. nih.govyoutube.com
Regioselectivity refers to the preference of a reaction to occur at a particular site in a molecule. In the oxidation of complex organic molecules with multiple reactive sites, permanganate can exhibit preferential attack at the most electron-rich or sterically accessible functional group. nih.gov For example, in the oxidation of tetracycline, the reaction site changes depending on the deprotonation state of the molecule. nih.gov
Stereoselectivity is the preference for the formation of one stereoisomer over another. A classic example is the syn-dihydroxylation of alkenes by cold, alkaline permanganate. This reaction proceeds with the addition of two hydroxyl groups to the same face of the double bond, resulting in a cis-diol. youtube.com This stereospecific outcome is a direct consequence of the formation of a cyclic intermediate. nitrkl.ac.inyoutube.com
The formation of intermediate species is a hallmark of permanganate oxidation reactions. A key and extensively studied intermediate is the cyclic manganate(V) ester . nitrkl.ac.inlibretexts.org This intermediate is formed during the oxidation of alkenes and is central to explaining the syn-stereochemistry of the dihydroxylation reaction. wikipedia.orgnitrkl.ac.in
The mechanism involves a concerted [3+2] cycloaddition of the permanganate ion to the carbon-carbon double bond, creating a five-membered ring. nitrkl.ac.in This cyclic ester is then hydrolyzed to yield the cis-diol and manganese dioxide. youtube.com The transition state leading to this intermediate is thought to be symmetrical, with the C-O bonds forming in a concerted fashion as the C=C pi bond breaks. nitrkl.ac.in
Mechanistic Pathways of Ammonium-Permanganate Intramolecular Redox Reactions
2NH₄MnO₄(s) → 2MnO₂(s) + N₂(g) + 4H₂O(g) youtube.com
A critical initial step in the decomposition of this compound is believed to be a proton transfer from the ammonium cation (NH₄⁺) to the permanganate anion (MnO₄⁻). researchgate.netmasterorganicchemistry.com This acid-base reaction is considered a key activation step for the subsequent redox processes. researchgate.netmasterorganicchemistry.comyoutube.com
NH₄⁺ + MnO₄⁻ ⇌ NH₃ + HMnO₄
The formation of ammonia (B1221849) (NH₃) and the highly unstable and powerful oxidizing agent, permanganic acid (HMnO₄), initiates the decomposition. researchgate.net The ammonia can then be oxidized by the permanganic acid or another permanganate ion. This initial proton transfer is a common mechanistic feature in the decomposition of ammonium salts of strong oxidizing acids. The subsequent steps involve a cascade of complex reactions leading to the final products. researchgate.net
Electron Transfer Processes
The decomposition of this compound is a classic example of a solid-phase, quasi-intramolecular redox reaction. acs.orgnih.govresearchgate.net The core of this process lies in the transfer of electrons from the nitrogen atom in the ammonium cation to the manganese atom in the permanganate anion.
In the permanganate ion (MnO₄⁻), manganese exists in its highest oxidation state of +7. This high oxidation state makes it a potent electron acceptor. The ammonium ion (NH₄⁺), conversely, contains nitrogen in a reduced state (-3), making it an electron donor. The thermal decomposition of this compound primarily yields manganese dioxide (MnO₂), nitrogen gas (N₂), and water (H₂O). youtube.com
This reaction involves the following changes in oxidation states:
Manganese (Mn): Reduced from +7 in MnO₄⁻ to +4 in MnO₂.
Nitrogen (N): Oxidized from -3 in NH₄⁺ to 0 in N₂.
Interactive Table: Oxidation State Changes in this compound Decomposition
| Element | Initial Compound | Initial Oxidation State | Final Product | Final Oxidation State | Change in Electrons (per atom) | Role |
| Manganese (Mn) | NH₄Mn O₄ | +7 | Mn O₂ | +4 | -3 (Gain of 3 e⁻) | Oxidizing Agent |
| Nitrogen (N) | N H₄MnO₄ | -3 | N ₂ | 0 | +3 (Loss of 3 e⁻) | Reducing Agent |
Role of Adsorbed Species and Surface Active Centers
The decomposition of this compound is not solely an intramolecular event; it is also significantly influenced by the solid products formed during the reaction, particularly manganese dioxide (MnO₂). The surface of the newly formed MnO₂ particles plays a catalytic role in the ongoing decomposition.
Research indicates that the oxidation of ammonia, a potential intermediate, occurs on the surface of manganese oxide. researchgate.net This process is facilitated by specific features on the oxide surface known as active centers. Studies on manganese oxide catalysis have identified several key components that contribute to its reactivity:
Superoxide (B77818) Active Centers: The oxidation of ammonia that has been adsorbed onto the manganese oxide surface can occur via superoxide active centers. researchgate.net
Oxygen Vacancies: Defects in the manganese dioxide crystal lattice, known as oxygen vacancies, are crucial active sites. These vacancies promote the adsorption and dissociation of species, enhancing the catalytic activity of the surface. rsc.org
Mn(IV)/Mn(III) Redox Couple: The presence of a mixed-valence state, specifically the Mn⁴⁺/Mn³⁺ redox couple on the surface, can facilitate electron transfer processes, thereby accelerating the decomposition reactions.
Adsorption of Intermediates: Gaseous intermediates, such as ammonia (NH₃), can be adsorbed onto the surface of the manganese dioxide product. kashanu.ac.ir This adsorption is a critical step, bringing the reactants into close proximity with the catalytically active sites and promoting their further oxidation and decomposition into final products like nitrogen and water. researchgate.netnih.gov
The physical and crystalline structure of the manganese dioxide formed can also impact the reaction rate. Different crystal faces (facets) and morphologies (e.g., nanorods, nanocubes) of MnO₂ expose different atomic arrangements and active sites, leading to variations in catalytic efficiency. acs.orgtandfonline.com
Interactive Table: Surface Features and Their Catalytic Roles in Decomposition
| Surface Feature/Species | Description | Role in Decomposition Mechanism |
| Adsorbed Ammonia (NH₃) | Ammonia molecules physically attached to the MnO₂ surface. | Acts as a key intermediate species that is oxidized at the active sites. researchgate.net |
| Superoxide Centers | Highly reactive oxygen species on the manganese oxide surface. | Participate directly in the oxidation of adsorbed ammonia. researchgate.net |
| Oxygen Vacancies | Defects in the MnO₂ crystal lattice where an oxygen atom is missing. | Serve as primary active sites, promoting adsorption and enhancing catalytic activity. rsc.org |
| Mn⁴⁺/Mn³⁺ Redox Couple | Presence of manganese in both +4 and +3 oxidation states at the surface. | Facilitates electron transfer, accelerating the redox steps of the decomposition. |
Theoretical and Computational Chemistry
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations have been instrumental in elucidating the electronic structure of ammonium (B1175870) permanganate (B83412), primarily by examining its constituent ions, the ammonium cation (NH₄⁺) and the permanganate anion (MnO₄⁻). The electronic spectrum of the permanganate ion is notoriously complex, presenting a significant challenge for quantum-chemical methods due to its various highly multiconfigurational ligand-to-metal charge transfer states. researchgate.net
Various electronic structure methods have been employed to study the permanganate ion, including Hartree-Fock, configuration interaction with single and double excitations (CISD), and coupled cluster (CC) response approaches. researchgate.net Time-dependent density functional theory (TD-DFT) has also been a popular method for investigating the vibronic structure of the permanganate ion's spectrum. researchgate.net These calculations help in assigning the absorption bands observed in its electronic spectrum. For instance, early studies assigned the first two bands to 1t₁ → 2e and 3t₂ → 2e transitions. researchgate.net
The electronic structure of the ammonium cation is simpler, characterized by covalent bonds between nitrogen and hydrogen. The interaction between the ammonium and permanganate ions in the solid state is primarily ionic, but with significant contributions from hydrogen bonding, which is computationally modeled to understand its influence on the crystal structure and stability.
| Computational Method | Focus of Study on Permanganate Ion | Reference |
| Hartree-Fock | Electronic Spectrum | researchgate.net |
| CISD | Electronic Spectrum | researchgate.net |
| Coupled Cluster (CC) | Excited Electronic States | researchgate.net |
| TD-DFT | Vibronic Structure of Absorption Spectrum | researchgate.net |
Molecular Orbital Theory Applications (e.g., Frontier Molecular Orbital Analysis)
Molecular Orbital (MO) theory provides a framework for understanding the bonding and reactivity of ammonium permanganate. A quantitative MO diagram of the permanganate anion shows that the frontier orbitals are composed of the highest occupied oxygen p orbitals and the unoccupied manganese d orbitals. researchgate.net
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for explaining the reactivity of this compound. wikipedia.org The HOMO is associated with the electron-donating ability (nucleophilicity) of a molecule, while the LUMO is associated with its electron-accepting ability (electrophilicity). youtube.comlibretexts.org
In the context of this compound, the permanganate anion, with its low-lying unoccupied d-orbitals on the manganese atom, acts as the LUMO-possessing species (the oxidant). The ammonium cation, or more specifically, the ammonia (B1221849) that can be formed from it, can act as the HOMO-possessing species (the reductant). The interaction and potential electron transfer between the HOMO of the ammonium/ammonia and the LUMO of the permanganate is a key factor in the compound's instability and tendency to undergo intramolecular redox reactions.
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) has been employed to investigate the reaction pathways and energetics of processes relevant to this compound, such as the oxidation of ammonia. DFT calculations can be used to model the decomposition of ammonia on various surfaces, providing insights into the dehydrogenation mechanism. rsc.org These studies show that the charge transfer between the adsorbate and the substrate plays a crucial role in the catalytic process. rsc.org
While specific DFT studies on the complete reaction pathways of this compound decomposition are not abundant, studies on related systems provide valuable information. For instance, DFT has been used to study the catalytic activity of nickel oxide in ammonia oxidation, identifying the rate-limiting step as the first deprotonation of ammonia. chemrxiv.org Such computational approaches could be applied to model the initial steps of this compound decomposition, which is believed to involve proton transfer and subsequent redox reactions. DFT calculations can also help in understanding the energetics of the formation of intermediates like ammonium nitrite (B80452) or nitrate (B79036) during the decomposition process. researchgate.net
Modeling of Solid-State Interactions and Hydrogen Bonding Networks
Computational modeling has been essential in understanding the solid-state interactions within the this compound crystal lattice. X-ray and vibrational spectroscopic data have confirmed the existence of weak hydrogen bonds in NH₄MnO₄. researchgate.net These hydrogen bonds are slightly stronger than those found in ammonium perchlorate. researchgate.net
The three-dimensional hydrogen bond network involves interactions between the hydrogen atoms of the ammonium cation and the oxygen atoms of the permanganate anion (N–H···O–Mn). researchgate.net The presence of these hydrogen bonds is crucial as they can facilitate solid-phase redox reactions between the permanganate anions and the ammonium cations. researchgate.netresearchgate.net In related compounds, such as [Ag(NH₃)₂]MnO₄, these hydrogen bonds have been shown to induce a solid-phase quasi-intramolecular redox reaction. researchgate.netnih.govbohrium.com
Computational models can simulate these hydrogen bonding networks, providing details on bond lengths, angles, and energies, which are difficult to determine experimentally with high precision. These models help in explaining the observed crystal structures and the role of hydrogen bonding in the compound's stability and decomposition.
Computational Insights into Decomposition and Reactivity
Computational studies provide valuable insights into the decomposition and reactivity of this compound. The thermal decomposition of this compound is known to produce manganese oxides, oxygen, water, and ammonia. researchgate.net Computational models can help to elucidate the elementary steps of this complex process.
Studies on the decomposition of related compounds, such as ammonium nitrate, using methods like simulated annealing Monte Carlo optimization followed by DFT calculations, have been successful in predicting minimum-energy structures and interaction energies of clusters involved in growth and dissociation pathways. nih.gov A similar approach could be applied to this compound to understand its decomposition mechanism at a molecular level.
Advanced Research Applications and Methodological Contributions
Precursor in Materials Synthesis
The utility of ammonium (B1175870) permanganate (B83412) as a precursor lies in its decomposition characteristics, which can be controlled to produce specific manganese oxide structures. This is particularly advantageous in the synthesis of nanomaterials and complex oxides where precise control over composition and structure is crucial.
Ammonium permanganate is a notable precursor for the synthesis of nano-sized manganese oxides. The thermal decomposition of this compound is a direct route to producing manganese dioxide (MnO₂), along with nitrogen and water, as shown in the reaction:
2 NH₄MnO₄(s) → 2 MnO₂(s) + N₂(g) + 4 H₂O(g) wikipedia.orgsciencemadness.org
This decomposition can be initiated by heat, friction, or shock, and proceeds to yield fine, dark brownish manganese dioxide dust. sciencemadness.org The ability to generate MnO₂ nanoparticles through this method is significant, as these materials have a wide range of applications due to their high surface area and unique electronic properties. Various synthetic strategies, including thermal decomposition of manganese-containing precursors, are commonly employed to create manganese oxide nanomaterials with diverse morphologies such as nanoparticles, nanosheets, and nanorods. nih.gov
The characteristics of the resulting manganese oxide nanoparticles can be influenced by the conditions of the decomposition reaction. For instance, the temperature and atmosphere during the heating process can affect the final phase and crystallite size of the manganese oxide product. icm.edu.pl
Table 1: Synthesis Methods for Nano-Sized Manganese Oxides
| Synthesis Method | Precursor Example | Product | Key Advantages |
|---|---|---|---|
| Thermal Decomposition | This compound | MnO₂ | Direct formation of manganese oxide. |
| Hydrothermal Method | Manganese Acetate | MnO, Mn₃O₄ | Control over particle size and morphology. |
| Co-Precipitation | Manganous Sulphate | MnO | Simple, cost-effective, and time-efficient. ijnc.ir |
This table provides a summary of different methods used for synthesizing nano-sized manganese oxides, highlighting the role of this compound as a direct precursor in thermal decomposition methods.
This compound and related compounds are instrumental in the low-temperature synthesis of mixed metal oxide spinels, which are of interest for their catalytic and magnetic properties. A notable example is the synthesis of copper manganese oxide (CuMn₂O₄), a spinel-type oxide. A method has been developed that utilizes a solid-phase redox reaction of a complex, tetraamminecopper(II) bis(permanganate) (Cu(NH₃)₄₂), which can be conceptualized as being derived from this compound and a copper-ammonia complex. acs.orgresearchgate.netsciencemadness.org
The thermal decomposition of this precursor complex at relatively low temperatures (below 100°C) leads to an intramolecular redox reaction, forming CuMn₂O₄-type mixed oxides and ammonium nitrate (B79036) as a byproduct. sciencemadness.org This approach allows for the mixing of copper and manganese at an atomic level, which is crucial for the formation of the desired spinel structure. sciencemadness.org This low-temperature synthesis is advantageous compared to traditional high-temperature solid-state reactions of individual metal oxides, which often require temperatures above 500°C. acs.org
Similarly, this precursor-based approach can be extended to synthesize other mixed metal spinels. For instance, a complex like Co(NH₃)₅Cl₂ has been synthesized and characterized as a precursor for cobalt manganese oxide (CoMn₂O₄). researchgate.net The thermal decomposition of such complexes provides a route to amorphous cobalt manganese oxide, which can be further transformed into the crystalline spinel structure upon heating. researchgate.net
Table 2: Comparison of Synthesis Methods for CuMn₂O₄ Spinel
| Synthesis Method | Precursor(s) | Synthesis Temperature | Key Features |
|---|---|---|---|
| Low-Temperature Decomposition | Cu(NH₃)₄₂ | < 100°C | Atomic-level mixing of metals; formation of nanocrystalline precursors. sciencemadness.org |
| Co-Precipitation | Copper and Manganese Salts | Calcination at 450°C | Formation of spinel phase with good crystallinity. ikifp.edu.pl |
| Sol-Gel | Metal Nitrates, Sucrose | Annealing at 850°C | Cost-effective and conventional method. arabjchem.org |
This table compares different synthesis routes for CuMn₂O₄, illustrating the advantages of the low-temperature decomposition method using a permanganate-based precursor.
Catalytic Applications in Chemical Synthesis and Environmental Processes
The manganese oxides derived from this compound are of significant interest in catalysis, both in organic synthesis and in environmental remediation processes.
Manganese dioxide (MnO₂), the primary solid product of this compound decomposition, is a well-established heterogeneous catalyst for the oxidation of alcohols. wikipedia.orgsciencemadness.org This catalytic activity is particularly valuable in organic synthesis, where the selective conversion of primary alcohols to aldehydes and secondary alcohols to ketones is a fundamental transformation. google.com
The MnO₂ produced from this compound can be utilized in catalytic systems where it facilitates the oxidation of organic substrates in the presence of an oxygen source. google.com The efficiency of these manganese oxide catalysts can be influenced by their crystalline structure and surface area, which can be controlled to some extent by the synthesis conditions from the this compound precursor. Materials based on manganese oxides are considered advantageous due to their low cost, low toxicity, and environmental compatibility. ijnc.irresearchgate.net
Research has demonstrated that various forms of manganese oxides, including those with octahedral molecular sieve structures, are effective catalysts for the aerobic oxidation of alcohols. google.com The catalytic cycle often involves the interaction of the alcohol with the manganese oxide surface, followed by oxidation and regeneration of the catalyst.
Table 3: Catalytic Oxidation of Alcohols using Manganese Oxides
| Alcohol Type | Product | Catalyst | Key Observation |
|---|---|---|---|
| Primary Alcohols | Aldehydes | MnO₂-based materials | Selective oxidation is achievable. google.com |
| Secondary Alcohols | Ketones | MnO₂-based materials | Effective conversion to ketones. google.com |
This table summarizes the role of manganese oxides, derivable from this compound, in the heterogeneous catalytic oxidation of different types of alcohols.
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comnajah.edu Permanganate-based AOPs have emerged as a promising area of research for environmental decontamination.
While much of the research focuses on potassium permanganate (KMnO₄), the underlying chemistry is relevant to this compound. A novel AOP involves combining permanganate with peroxymonosulfate (B1194676) (PMS), where the in-situ formation of amorphous manganese dioxide from the reduction of permanganate is proposed to activate PMS to generate powerful oxidizing radicals like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals. researchgate.netnih.gov
Given that this compound decomposes to form manganese dioxide, its potential use in such AOPs is a logical extension. The MnO₂ generated from NH₄MnO₄ could serve as the catalyst for the activation of other oxidants like PMS or hydrogen peroxide in the degradation of aqueous organic contaminants. The efficiency of such a system would depend on factors such as pH and the presence of other ions in the solution. nih.gov The study of permanganate-based AOPs is an active field, with ongoing efforts to understand the complex reaction mechanisms and optimize conditions for pollutant degradation. researchgate.net
Methodological Advancements in Permanganate Chemistry Research
The use of this compound and its derivatives has contributed to methodological advancements in the synthesis of complex materials. The development of low-temperature synthesis routes for mixed-metal oxides using permanganate-containing precursors, such as tetraamminecopper(II) bis(permanganate), represents a significant step forward from traditional high-temperature solid-state methods. acs.orgsciencemadness.org
This approach offers several advantages:
Atomic-Level Homogeneity: The precursor complexes contain the constituent metals mixed at an atomic level, which facilitates the formation of the desired mixed-oxide phase at lower temperatures. sciencemadness.org
Formation of Nanocrystalline Materials: The low-temperature decomposition can yield non-crystalline or nanocrystalline products, which often exhibit enhanced catalytic activity due to their high surface area. sciencemadness.org
Control over Stoichiometry: The use of a single-source precursor with a defined metal ratio helps in achieving better control over the stoichiometry of the final product.
These synthetic strategies are part of a broader effort in materials chemistry to develop more energy-efficient and precise methods for creating functional materials. The preparation of ammine complexes of transition metals with oxidizing anions like permanganate is challenging but important for developing new oxidants and catalyst precursors. researchgate.net The insights gained from studying the reactivity of compounds like this compound and its complex derivatives continue to inform the design of new synthetic methodologies.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes
The traditional synthesis of ammonium (B1175870) permanganate (B83412) involves metathesis reactions, such as reacting silver permanganate with ammonium chloride or potassium permanganate with ammonium nitrate (B79036). wikipedia.orgsciencemadness.org These aqueous methods are fraught with hazards due to the compound's instability and sensitivity to heat, shock, and friction. wikipedia.org A primary challenge in these syntheses is preventing the premature oxidation of the ammonium ligand by the permanganate anion during the process. researchgate.netresearchgate.net Future research is directed towards developing synthetic strategies that enhance safety, control, and scalability.
Key areas of exploration include:
Solid-State Synthesis: Investigating mechanochemical or low-temperature solid-state reactions could minimize the risks associated with aqueous solutions, where the compound's decomposition is more pronounced. youtube.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing. This could enable the in-situ generation and immediate use of ammonium permanganate, avoiding the perilous steps of isolation and storage.
Use of Stabilizing Agents: Research into the co-crystallization of this compound with more stable compounds or the use of specific additives could lead to the formation of materials with reduced sensitivity, facilitating safer handling.
Alternative Precursors: Exploration of different permanganate salts and ammonium sources may yield reaction pathways with lower activation energies for formation and higher stability of the resulting product.
These novel routes aim to overcome the significant safety hurdles that currently limit the experimental and practical applications of this highly energetic compound.
Advanced Characterization Techniques for In-Situ Studies
Given its high sensitivity and rapid decomposition, understanding the chemical and physical transformations of this compound requires advanced in-situ characterization techniques. Traditional ex-situ analysis is often inadequate as the material can decompose before or during measurement. The thermal decomposition has been previously studied using thermogravimetry-mass spectrometry (TG-MS), which identified products such as manganese oxides, nitrogen, water, and ammonia (B1221849). researchgate.net
Future research will likely leverage a suite of sophisticated techniques to probe the decomposition process in real-time under various stimuli:
High-Speed Imaging: Ultra-high-speed cameras can capture the physical dynamics of detonation and deflagration, providing crucial data on reaction front propagation and energy release rates.
Time-Resolved Spectroscopy: Techniques like time-resolved Raman and Fourier-transform infrared (FTIR) spectroscopy can monitor changes in chemical bonding during decomposition. mdpi.com This allows for the identification of transient intermediates and a more detailed mapping of the reaction mechanism.
Simultaneous Thermal Analysis: Advanced methods like simultaneous thermogravimetry modulated beam mass spectrometry (STMBMS) can provide time-resolved data on the evolution of gaseous decomposition products, offering deeper insights into the kinetics and pathways of pyrolysis. dtic.mil
Synchrotron-Based X-ray Diffraction: Fast X-ray diffraction (XRD) using synchrotron radiation can capture changes in the crystal structure of the material as it undergoes decomposition, revealing solid-state phase transitions and the crystallography of the resulting manganese oxide products.
These techniques are critical for developing accurate kinetic models and for designing methods to control the compound's energy release.
Multiscale Modeling of Reaction Dynamics
Computational modeling offers a powerful, safety-conscious approach to investigating the complex reaction dynamics of this compound. Multiscale modeling, which bridges quantum mechanical calculations with large-scale molecular dynamics, is a particularly promising avenue for understanding this energetic material from the atomic to the macroscopic level. atomfair.comcip.com.cn
Emerging research in this area is expected to focus on:
Quantum Chemistry Calculations: Density Functional Theory (DFT) can be used to investigate the electronic structure, bonding, and initial decomposition steps of the NH₄MnO₄ molecule, providing fundamental insights into its instability.
Reactive Molecular Dynamics (MD): The use of reactive force fields, such as ReaxFF, can simulate the thermal decomposition of large ensembles of this compound molecules over time. researchgate.net These simulations can predict reaction pathways, identify key intermediates, and model the formation of final products like MnO₂, N₂, and H₂O.
Kinetic Modeling: By integrating data from both experiments and computational simulations, researchers can develop detailed kinetic models. These models are essential for predicting the material's behavior under different conditions and for assessing its shelf life and performance as an energetic material. cetjournal.itdiva-portal.org
Machine Learning (ML): ML-based approaches can be trained on existing experimental and computational data to predict the stability and performance of this compound and related energetic materials, accelerating the discovery of new compounds with tailored properties. rsc.org
These modeling efforts are crucial for building a comprehensive understanding of what governs the stability and reactivity of this compound, guiding future experimental work in a safer, more efficient manner.
Design of Next-Generation Catalysts and Oxidants
While the instability of this compound is a challenge, it can also be an asset. Its decomposition yields highly active manganese dioxide (MnO₂), a well-known catalyst, making this compound a valuable precursor for catalytic materials. researchgate.netresearchgate.netwikipedia.org Furthermore, the permanganate ion itself is a potent oxidant, and research into permanganate-based advanced oxidation processes (AOPs) is a rapidly growing field. researchgate.netcolab.ws
Future directions in this domain include:
Catalyst Synthesis: The controlled, low-temperature decomposition of this compound could be a novel route to synthesizing manganese oxide catalysts with unique morphologies, defect structures, and high surface areas. researchgate.netias.ac.in These properties are critical for applications in areas like organic synthesis and pollution control.
Advanced Oxidation Processes (AOPs): Research is exploring the combination of permanganate with activators like bisulfite, peroxymonosulfate (B1194676), or persulfate to generate highly reactive species such as sulfate (B86663) and hydroxyl radicals. researchgate.netnih.govmdpi.com While current studies predominantly use stable salts like KMnO₄, future work could explore using the more reactive NH₄MnO₄ for in-situ generation of both MnO₂ colloids and reactive radicals, potentially enhancing the degradation of recalcitrant organic pollutants.
Composite Materials: Incorporating this compound into a stabilizing matrix (e.g., a polymer or porous support) could create novel reactive materials. Such composites could be designed to release the oxidant or generate the catalyst in a controlled manner upon receiving a specific trigger, such as heat or light.
Harnessing the reactive nature of this compound could lead to the development of highly efficient and targeted catalytic and oxidative systems.
Interdisciplinary Research with Materials Science and Environmental Engineering
The unique properties of this compound position it at the intersection of several scientific disciplines, most notably materials science and environmental engineering.
In Materials Science , the focus is on utilizing this compound as a precursor to create functional manganese-based materials. researchgate.net Its decomposition into manganese dioxide can be exploited to produce:
Nanostructured Materials: By controlling the decomposition conditions (e.g., temperature, atmosphere, presence of templates), it may be possible to synthesize specific nanostructures of MnO₂ such as nanowires, nanorods, or porous frameworks. ias.ac.in These materials have applications in energy storage (batteries and supercapacitors), catalysis, and sensors.
Mixed-Metal Oxides: this compound can serve as an oxidant and a manganese source in the synthesis of complex mixed-metal oxide catalysts, which are important in many industrial chemical processes. researchgate.net
In Environmental Engineering , research is focused on applying the strong oxidizing power of permanganate for remediation. capremediation.com While the direct use of unstable this compound is unlikely, the principles governing its reactivity can inform new strategies:
In-Situ Chemical Oxidation (ISCO): Permanganate is widely used to remediate contaminated soil and groundwater. researchgate.netclu-in.org Research into controlled-release materials, where a stable precursor releases permanganate over time, is an active area. Understanding the decomposition of NH₄MnO₄ could help design precursor materials that generate highly reactive MnO₂ colloids in-situ, boosting the degradation of pollutants. acs.org
Wastewater Treatment: Permanganate-based AOPs are being developed for the removal of persistent organic pollutants from wastewater. researchgate.netcolab.ws Future systems might employ materials derived from this compound decomposition as catalysts to activate oxidants like peroxymonosulfate, leading to more efficient and sustainable water treatment technologies. researchgate.net
The synergy between these fields will be crucial for translating the fundamental chemistry of this compound into practical solutions for advanced materials and environmental protection.
Q & A
Q. What are the critical safety protocols for synthesizing and handling ammonium permanganate in laboratory settings?
this compound is a strong oxidizer and poses explosion risks under heat, friction, or contact with organic/reducing agents . Key protocols include:
- Storage : Use airtight containers in cool (<60°C), well-ventilated areas, isolated from combustibles and incompatible chemicals (e.g., bases, organics) .
- Handling : Employ explosion-proof equipment, avoid mechanical shock, and use non-sparking tools. Conduct experiments in fume hoods with secondary containment .
- Personal Protection : Wear nitrile gloves, lab coats, and eye protection. Decontaminate exposed skin immediately with water .
Q. How can this compound be safely incorporated into redox titration workflows?
Due to its instability, this compound is less commonly used in titrations than potassium permanganate (KMnO₄). However, in controlled settings:
- Standardization : Pre-reduce NH₄MnO₄ in acidic conditions to Mn²⁺, then titrate against standardized oxalic acid or iron(II) ammonium sulfate. Monitor endpoints via colorimetric shifts (e.g., pale pink for excess MnO₄⁻) .
- Precautions : Acidify solutions (e.g., with H₂SO₄) to stabilize MnO₄⁻ and prevent premature decomposition. Avoid organic solvents to reduce side reactions .
Q. What analytical methods are suitable for quantifying this compound in environmental samples?
- Spectrophotometry : Measure absorbance at ~525 nm (characteristic of MnO₄⁻) after filtration to remove particulates .
- Redox Titration : For aqueous samples, reduce MnO₄⁻ to Mn²⁺ with excess Fe²⁺, then back-titrate with Ce(IV) or KMnO₄ .
- Quality Control : Validate methods using certified reference materials (e.g., GSB07-3162-2014) to ensure precision (RSD <1%) and recovery rates (99–107%) .
Advanced Research Questions
Q. How can computational methods elucidate the electronic structure and reactivity of this compound?
- Molecular Orbital (MO) Theory : Semi-empirical calculations reveal MnO₄⁻’s tetrahedral symmetry and ligand-to-metal charge-transfer transitions. Excited states correlate with UV-vis absorption peaks at ~520 nm (visible) and ~310 nm (UV) .
- Density Functional Theory (DFT) : Model Mn–O bond lengths and redox potentials to predict decomposition pathways (e.g., NH₄⁺ dissociation under heat) .
Q. What experimental designs mitigate risks when studying this compound’s thermal decomposition?
- Thermogravimetric Analysis (TGA) : Use microgram-scale samples in inert atmospheres (N₂/Ar) to monitor mass loss (NH₃ release) and exothermic events .
- Controlled Heating : Employ sand baths or oil baths (<100°C) with remote monitoring to avoid localized overheating. Capture gaseous products (e.g., O₂, NH₃) via cold traps .
Q. How should researchers address contradictions in toxicity data for this compound?
- Gaps in Chronic Data : No long-term carcinogenicity or reproductive toxicity studies exist . Use surrogate data from structurally similar compounds (e.g., KMnO₄) while emphasizing acute exposure risks (respiratory irritation, skin corrosion) .
- Risk Assessment : Apply ALARA principles (As Low As Reasonably Achievable) and monitor workplace air concentrations via OSHA-compliant methods (e.g., NIOSH 7903 for Mn) .
Q. What mechanistic insights explain this compound’s reactivity in non-aqueous media?
- Proton-Coupled Electron Transfer (PCET) : In aprotic solvents (e.g., acetonitrile), NH₄⁺ acts as a proton donor, accelerating MnO₄⁻ reduction. This is critical in organic oxidations (e.g., alcohol→ketone) .
- Solvent Effects : Polar solvents stabilize MnO₄⁻, while nonpolar media increase decomposition rates. Additives like crown ethers can modulate reactivity .
Methodological Tables
Q. Table 1: Key Spectral Peaks for MnO₄⁻ Characterization
| Technique | Wavelength/Energy | Assignment | Reference |
|---|---|---|---|
| UV-vis (H₂O) | 525 nm | d-d transition (²T₂→²E) | |
| XANES | 6550 eV (Mn K-edge) | Oxidation state (Mn⁷⁺) |
Q. Table 2: Redox Titration Conditions for NH₄MnO₄
| Analyte | Titrant | Medium | Endpoint Indicator | Precision (RSD) |
|---|---|---|---|---|
| Fe²⁺ in H₂SO₄ | NH₄MnO₄ | Acidic | Self-indicating | 0.5–1.0% |
| Oxalic Acid | NH₄MnO₄ | 60°C, H⁺ | KMnO₄ (pale pink) | 0.2–0.7% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
